Synthesis Route Scalability and Purity: tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate
The compound can be synthesized via a scalable reductive amination process between 4-hydroxypiperidine and 1-tert-butoxycarbonyl-4-piperidone, as detailed in a patented process [1]. While the patent examples provide quantitative data for a downstream derivative (4-(3,4-dichlorophenoxy)-[1,4']bipiperidinyl-1'-carboxylic acid tert-butyl ester), this route is directly applicable to the target compound and provides a benchmark for achievable yield and purity.
| Evidence Dimension | Synthetic Process Yield and Purity |
|---|---|
| Target Compound Data | No direct quantitative data found in the patent for the exact target compound. |
| Comparator Or Baseline | Synthesis of a close structural analog (4-(3,4-dichlorophenoxy)-[1,4']bipiperidinyl-1'-carboxylic acid tert-butyl ester) using the same patented process. |
| Quantified Difference | Not applicable; this is a demonstration of process applicability. |
| Conditions | Hydrogenation with 5% Pd/C (Engelhard Type 5214) catalyst under 3 bar H2 pressure. |
Why This Matters
This demonstrates a well-documented, scalable synthetic pathway that is distinct from more complex routes required for other bipiperidine isomers or unprotected analogs, mitigating supply chain risk.
- [1] O'KEEFE, P. (2004). Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester. U.S. Patent Application Publication No. US2004/0235895 A1. View Source
